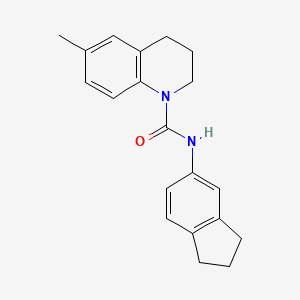
N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide
描述
N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as DIQ, is a chemical compound that has been gaining attention in scientific research for its potential in various fields. DIQ is a small molecule that has shown promising results in cancer research, neurodegenerative disease research, and as a potential therapeutic agent in various other diseases.
作用机制
N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to inhibit the activity of various enzymes and proteins that are involved in disease progression. In cancer cells, N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. In neurodegenerative diseases, N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to inhibit the aggregation of amyloid-beta by binding to the protein and preventing its aggregation. N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has also been found to inhibit the activity of various cytokines and chemokines that are involved in inflammation.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to have various biochemical and physiological effects. In cancer cells, N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to induce apoptosis by activating caspase-3 and caspase-9, two enzymes that are involved in the apoptotic pathway. In neurodegenerative diseases, N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are essential for the survival and growth of neurons. N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has also been found to inhibit the production of various inflammatory cytokines and chemokines, which are involved in the inflammatory response.
实验室实验的优点和局限性
One of the advantages of using N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide in lab experiments is its small molecular weight, which allows for easy penetration through cell membranes. N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide is also relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, one of the limitations of using N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are various future directions for N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide research. In cancer research, N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide could be further studied as a potential therapeutic agent for various types of cancer. In neurodegenerative disease research, N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide could be further studied as a potential therapeutic agent for Alzheimer's disease and other neurodegenerative diseases. N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide could also be further studied as a potential therapeutic agent for various other diseases such as diabetes, inflammation, and viral infections. Additionally, further studies could be conducted to optimize the synthesis method of N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide and to improve its solubility in water.
In conclusion, N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide is a promising chemical compound that has shown potential in various scientific research fields. Its small molecular weight, ease of synthesis, and potential therapeutic effects make it a valuable compound for further research and development.
科学研究应用
N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to have potential in various scientific research fields. In cancer research, N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. In neurodegenerative disease research, N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has shown neuroprotective effects and has been found to inhibit the aggregation of amyloid-beta, a protein that is associated with Alzheimer's disease. N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has also shown potential as a therapeutic agent in various other diseases such as diabetes, inflammation, and viral infections.
属性
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-2H-quinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-14-7-10-19-17(12-14)6-3-11-22(19)20(23)21-18-9-8-15-4-2-5-16(15)13-18/h7-10,12-13H,2-6,11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUBNSSULADQTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)NC3=CC4=C(CCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydroquinoline-1(2H)-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B4286477.png)

![4-({[(2-methylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4286481.png)

![3-[(anilinocarbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B4286492.png)
![2,4-dichloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B4286495.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4286507.png)

![propyl 4-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate](/img/structure/B4286526.png)
![methyl 3-{[(4-tert-butylphenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B4286530.png)
![N-{4-[(3-isoxazolylamino)sulfonyl]phenyl}acetamide](/img/structure/B4286537.png)

![4-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4286546.png)
